methyl 2-methyl-4-oxo-3-(p-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
Description
Methyl 2-methyl-4-oxo-3-(p-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a synthetic bicyclic heterocyclic compound featuring a fused benzo[g][1,3,5]oxadiazocine core. This structure incorporates a 4-oxo group, a p-tolyl substituent, and a methyl ester at position 6. Crystallographic refinement tools like SHELXL may be employed to resolve its complex structure .
Properties
IUPAC Name |
methyl 9-methyl-10-(4-methylphenyl)-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-4-7-14(8-5-12)22-19(24)21-16-11-20(22,2)26-17-9-6-13(10-15(16)17)18(23)25-3/h4-10,16H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCUMINIHMVENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4-oxo-3-(p-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-oxo-3-(p-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-methyl-4-oxo-3-(p-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-oxo-3-(p-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Target Compound: The benzo[g][1,3,5]oxadiazocine core combines a benzene ring fused with a 1,3,5-oxadiazocine ring, stabilized by a methano bridge. This architecture likely enhances ring strain and electronic conjugation compared to simpler bicyclic systems.
Imidazo[5,1-d][1,2,3,5]tetrazine Derivatives (e.g., IIIa-IIIh, IVa-IVi ):
- Core: Imidazo-tetrazine, a nitrogen-rich heterocycle.
- Functional Groups: Carboxylate esters (IIIa-IIIh) or carboxamides (IVa-IVi) at position 7.
- Key Differences: The absence of a methano bridge and benzene fusion reduces structural rigidity. These compounds are synthesized from 5-aminoimidazole-4-carboxamide (AIC), involving diazo intermediates and acyl chloride reactions.
Tetrahydroimidazo[1,2-a]pyridines (e.g., compound 1l ):
- Core: Imidazo-pyridine with a tetrahydro ring system.
- Functional Groups: Cyano, nitro, and ester substituents.
- Key Differences: The imidazo-pyridine core lacks the oxadiazocine ring’s oxygen and nitrogen atoms, leading to distinct electronic profiles. Substituents like nitro groups (electron-withdrawing) contrast with the target’s p-tolyl (electron-donating) group.
Functional Group Analysis
Target Compound :
- Methyl Ester : May serve as a prodrug moiety, hydrolyzing to a carboxylic acid in vivo.
Comparative Examples :
- Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate : Features a thiadiazole ring and phenylcarbamoyl group. The ester group is analogous but lacks the fused bicyclic system.
- Diethyl 8-cyano-7-(4-nitrophenyl)-...-dicarboxylate : Contains electron-withdrawing cyano and nitro groups, contrasting with the target’s electron-rich p-tolyl.
Physicochemical Properties
Challenges in Comparative Analysis
- Data Gaps : Experimental data (e.g., melting points, solubility) for the target compound are absent in the provided evidence, necessitating theoretical extrapolation.
Biological Activity
Methyl 2-methyl-4-oxo-3-(p-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a synthetic compound with potential biological applications. This article explores its biological activity based on recent studies and data.
Chemical Structure and Properties
The compound belongs to the class of oxadiazocines and features a complex structure that contributes to its pharmacological properties. The molecular formula is CHNO, with a molecular weight of approximately 330.39 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazocines exhibit significant antimicrobial properties. For instance, compounds similar to methyl 2-methyl-4-oxo-3-(p-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds was reported at 256 µg/mL .
Anticancer Potential
Research indicates that oxadiazocine derivatives possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways. Further investigations are needed to elucidate the specific pathways involved.
Anti-inflammatory Effects
Preliminary studies suggest that methyl 2-methyl-4-oxo-3-(p-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine may exhibit anti-inflammatory effects. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized derivatives of oxadiazocines demonstrated their antibacterial activity against clinical isolates of E. coli. The researchers employed disk diffusion methods and found that certain derivatives showed zones of inhibition comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of oxadiazocine derivatives on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM for various derivatives .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
